molecular formula C19H16FN3OS B11404970 4-(4-fluorophenyl)-3-methyl-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

4-(4-fluorophenyl)-3-methyl-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Katalognummer: B11404970
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: JFHCYKCSDUIZKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-e][1,4]thiazepines, which are known for their diverse biological activities. The presence of fluorine, methyl, and phenyl groups in its structure contributes to its unique chemical properties and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through a multi-component reaction involving appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids. One efficient method involves the use of ultrasound-promoted green synthesis in water, which provides a chemoselective approach to obtain the desired heptacyclic ring system . Another method utilizes a solid acid-catalyzed multi-component reaction in water, which offers good yields and sustainability .

Industrial Production Methods

Industrial production of this compound can leverage the aforementioned synthetic routes, with a focus on optimizing reaction conditions for scalability. The use of recyclable heterogeneous solid acid catalysts and green chemistry principles can enhance the efficiency and environmental sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., l-proline). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[3,4-e][1,4]thiazepine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4-(4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-FLUOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its heptacyclic ring system and the presence of fluorine, which enhances its biological activity and selectivity. Its diverse range of applications in medicinal chemistry and potential therapeutic benefits make it a compound of significant interest.

Eigenschaften

Molekularformel

C19H16FN3OS

Molekulargewicht

353.4 g/mol

IUPAC-Name

4-(4-fluorophenyl)-3-methyl-1-phenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C19H16FN3OS/c1-12-17-18(13-7-9-14(20)10-8-13)25-11-16(24)21-19(17)23(22-12)15-5-3-2-4-6-15/h2-10,18H,11H2,1H3,(H,21,24)

InChI-Schlüssel

JFHCYKCSDUIZKC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)F)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.